Adenosine 2'-Phosphate

Description

Contextualization within Nucleotide Biochemistry

In the landscape of nucleotide biochemistry, 2'-Adenylic acid is primarily recognized for its role in the catabolism of 2',3'-cyclic adenosine (B11128) monophosphate (2',3'-cAMP). nih.gov Cellular injury or stress can lead to the breakdown of messenger RNA (mRNA), producing 2',3'-cAMP. researchgate.net This cyclic nucleotide is then metabolized by enzymes such as 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) into 2'-Adenylic acid (2'-AMP). nih.gov

This process is part of the 2',3'-cAMP-adenosine pathway, which ultimately converts 2'-AMP and its isomer, 3'-AMP, into adenosine. nih.gov This pathway is significant because it can help mitigate cellular damage by clearing potentially toxic intracellular 2',3'-cAMP and increasing extracellular adenosine, which has protective functions. nih.govresearchgate.net For instance, in the kidneys, this pathway may protect against injury. nih.gov The enzymes responsible for the dephosphorylation of 2'-AMP to adenosine are distinct from those that act on 5'-AMP. physiology.org

The generation of adenosine through this pathway is noteworthy. Adenosine is a crucial signaling molecule that interacts with specific receptors to modulate a wide range of physiological processes, including inflammation and blood flow. nih.govnih.gov Studies have shown that during events like renal injury, the extracellular levels of 2',3'-cAMP, 2'-AMP, 3'-AMP, and adenosine all increase. nih.gov

| Isomer | Phosphate (B84403) Position | Primary Role | Key Pathway Involvement |

|---|---|---|---|

| 2'-Adenylic acid (2'-AMP) | 2' | Metabolic intermediate | 2',3'-cAMP-adenosine pathway nih.govresearchgate.net |

| 3'-Adenylic acid (3'-AMP) | 3' | Metabolic intermediate | 2',3'-cAMP-adenosine pathway nih.gov |

| 5'-Adenylic acid (5'-AMP) | 5' | RNA building block, energy metabolism regulator | ATP/ADP/AMP cycle, cAMP signaling wikipedia.orgpressbooks.pub |

Historical Perspectives on Adenylic Acid System Research

The story of adenylic acid research begins in 1929, when A. N. Drury and Albert Szent-Györgyi first described the potent effects of extracts from heart muscle and other tissues on the cardiovascular system. The active compound in these extracts was identified as adenylic acid. Their pioneering work revealed that this substance had profound physiological effects, including inducing heart block and dilating coronary arteries.

Initially, the term "adenylic acid" was used broadly, and the isolated substance was later understood to be largely derived from the breakdown of adenosine triphosphate (ATP). wikipedia.org The early focus was on what is now known as adenosine 5'-monophosphate (5'-AMP). The distinct isomers, including 2'-AMP and 3'-AMP, were identified and characterized later as analytical techniques in chemistry advanced. acs.org

The concept of isomerism itself, where compounds share the same chemical formula but have different structures and properties, was a developing idea in the 19th century. curlyarrows.com The eventual identification of the 2'- and 3'-adenosine phosphate isomers in the mid-20th century was a crucial step in understanding the complexity of nucleotide metabolism. acs.org This foundational research into the "adenylic acid system" paved the way for a deeper understanding of the specific roles that each isomer plays in cellular function and response to stress.

| Year | Discovery/Event | Key Researchers | Significance |

|---|---|---|---|

| 1929 | Discovery of the physiological effects of adenylic acid from heart extracts. | A. N. Drury & A. Szent-Györgyi | First identification of the biological activity of the adenylic acid system. |

| 1953 | Identification of isomeric adenylic acids as 2'- and 3'-adenosine phosphates. acs.org | - | Distinguished the specific chemical structures of the AMP isomers. acs.org |

| 1957 | Research on the incorporation of adenylic acid from ATP into RNA. | E. S. Canellakis | Advanced the understanding of nucleic acid synthesis. |

| 1991 | Proposal of the extracellular 3',5'-cAMP-adenosine pathway. nih.gov | - | Established a model for extracellular nucleotide signaling that provided a framework for later understanding the 2',3'-cAMP pathway. nih.gov |

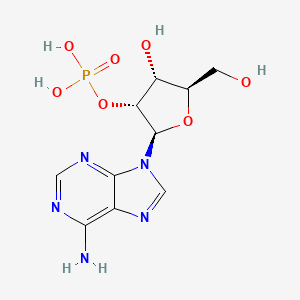

Structure

3D Structure

Propriétés

IUPAC Name |

[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(22-23(18,19)20)6(17)4(1-16)21-10/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFHPFSBQFLLSW-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00926554 | |

| Record name | 9-(2-O-Phosphonopentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00926554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130-49-4 | |

| Record name | Adenosine 2′-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Adenylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2-O-Phosphonopentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00926554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine 2'-phosphate hemihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADENOSINE 2'-MONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W907528R6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Biology and Biochemical Pathways Involving 2 Adenylic Acid

Role in Nucleic Acid Metabolism

The metabolism of nucleic acids encompasses the synthesis and degradation of DNA and RNA, processes in which adenylic acid and its derivatives are indispensable. wikipedia.org

While nucleic acids like RNA are polymers composed of nucleotides, the direct precursor for RNA synthesis is adenosine (B11128) 5'-triphosphate (ATP). ncert.nic.in During polymerization, ATP is incorporated into the growing RNA chain as an adenosine monophosphate (AMP) moiety, specifically 5'-AMP, releasing pyrophosphate. wikipedia.org Therefore, the backbone of RNA consists of repeating sugar-phosphate units linked by 5' to 3' phosphodiester bonds.

Although not a direct building block for synthesis, the 2'-position of the ribose sugar is a defining feature of RNA. The presence of the 2'-hydroxyl (2'-OH) group distinguishes RNA from DNA and is crucial for RNA's structure and function. This group can be chemically modified, and such reactions are exploited in techniques like Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) to probe RNA secondary structure. nih.gov Messenger RNA (mRNA) in HeLa cells has been found to contain adenylic acid-rich sequences that are resistant to certain ribonucleases. nih.gov

The synthesis of DNA requires deoxyribonucleotides, which are derived from their ribonucleotide counterparts. Specifically, ribonucleoside diphosphates (like ADP) are converted into deoxyribonucleoside diphosphates (dADP) by the enzyme ribonucleotide reductase. These are then phosphorylated to form deoxyadenosine (B7792050) triphosphate (dATP), the precursor for DNA synthesis. While 2'-Adenylic acid is not directly incorporated, the pool of adenosine monophosphates serves as the ultimate source for these essential DNA building blocks.

In the context of DNA repair, ATP is a critical component. Studies in permeable mouse sarcoma cells have shown that reparative DNA synthesis is significantly stimulated by ATP and, to a lesser extent, ADP. nih.gov The energy from ATP hydrolysis is required for steps such as the ligation of repair patches. nih.gov ADP can be converted to ATP within the cells by adenylate kinase, thereby supporting the repair process. nih.gov Furthermore, nucleotide analogues, including derivatives of adenylic acid, are used experimentally to study the mechanisms of DNA synthesis and repair, with some acting as chain terminators. nih.gov The process of bypassing DNA lesions, such as abasic sites, often involves the preferential incorporation of adenine (B156593) by DNA polymerases, a phenomenon known as the "A-rule". embopress.org

The breakdown of RNA in living systems is a fundamental process for recycling nucleotides and regulating gene expression. This catabolic process yields nucleoside monophosphates, including adenosine monophosphate. wikipedia.org A specialized RNA degradation pathway, known as the 2-5A system, is induced by interferons as a defense against viruses. nih.gov In this pathway, viral double-stranded RNA (dsRNA) activates 2',5'-oligoadenylate synthetase, an enzyme that synthesizes 5'-triphosphorylated, 2',5'-phosphodiester-linked oligoadenylates (2-5A) from ATP. nih.gov This 2-5A molecule then allosterically activates a latent endoribonuclease, RNase L, which proceeds to degrade single-stranded viral and cellular RNA, thus inhibiting viral replication. nih.govnih.gov The degradation requires the dsRNA to be of a certain length (over 60 base pairs) to activate the synthetase effectively. nih.gov 2'-AMP itself is a metabolite that can be produced from the hydrolysis of 2',3'-cyclic AMP (2',3'-cAMP). sigmaaldrich.com

Table 1: Key Reactions Involving Adenosine Monophosphate

| Process | Reaction Summary | Key Enzyme(s) | Significance |

|---|---|---|---|

| Energy Homeostasis | 2 ADP ↔ ATP + AMP | Adenylate Kinase (Myokinase) | Buffers cellular ATP levels. wikipedia.orgwikipedia.orgnih.gov |

| RNA Synthesis | n(ATP) → (AMP)n + n(PPi) | RNA Polymerase | Incorporation of 5'-AMP into the RNA polymer. wikipedia.orgncert.nic.in |

| RNA Degradation (General) | RNA → Nucleoside Monophosphates (including AMP) | Ribonucleases (RNases) | Recycling of nucleotides. wikipedia.org |

| RNA Degradation (2-5A System) | ATP → 2-5A → RNase L Activation → RNA cleavage | 2',5'-Oligoadenylate Synthetase, RNase L | Antiviral defense pathway. nih.gov |

| DNA Synthesis Precursor | AMP → ADP → dADP → dATP | Adenylate Kinase, Ribonucleotide Reductase, Nucleoside Diphosphate (B83284) Kinase | Provides the building blocks for DNA replication. |

| DNA Repair | ADP → ATP → Ligation of DNA breaks | Adenylate Kinase, DNA Ligase | ATP provides the necessary energy for DNA repair. nih.gov |

Participation in Cellular Energy Homeostasis

AMP is a critical signal of the cell's energy status. Its concentration relative to ATP is a key indicator of metabolic stress, triggering responses to restore energy balance. nih.gov

Adenosine monophosphate is central to the management of cellular energy currency. It exists in a dynamic equilibrium with adenosine diphosphate (ADP) and adenosine triphosphate (ATP). wikipedia.org ATP, the primary energy carrier, can be hydrolyzed to ADP and inorganic phosphate (B84403) (Pi), or to AMP and pyrophosphate (PPi), releasing energy for cellular processes. wikipedia.org

When ATP consumption is high and its levels drop, the enzyme adenylate kinase (also known as myokinase) catalyzes the reversible reaction: 2 ADP ↔ ATP + AMP. wikipedia.orgwikipedia.orgnih.gov This reaction serves two main purposes: it generates an ATP molecule to meet immediate energy demands and, crucially, it amplifies the signal of low energy by producing AMP. A small decrease in ATP leads to a much larger relative increase in AMP, making AMP a highly sensitive indicator of the cell's energetic state. nih.gov AMP can then be re-phosphorylated to ADP, and subsequently to ATP, primarily through oxidative phosphorylation and glycolysis. wikipedia.org

The most significant role of AMP in energy homeostasis is as an allosteric regulator of AMP-activated protein kinase (AMPK). jci.orgwikipedia.org AMPK is a heterotrimeric enzyme that functions as a master metabolic sensor in all eukaryotic cells. nih.govjci.org It is activated by metabolic stresses that increase the cellular AMP:ATP and ADP:ATP ratios. nih.govnih.gov

The binding of AMP (and ADP) to the regulatory γ-subunit of AMPK induces conformational changes that have three key effects:

It causes a direct, allosteric activation of the kinase. wikipedia.orgjci.org

It promotes the phosphorylation of a critical threonine residue (Thr-172) on the catalytic α-subunit by an upstream kinase, such as LKB1. nih.govjci.org

It inhibits the dephosphorylation of this same residue by protein phosphatases, thus locking AMPK in an active state. wikipedia.org

Once activated, AMPK works to restore cellular energy homeostasis by phosphorylating a multitude of downstream targets. This leads to the switching on of catabolic pathways that generate ATP (such as fatty acid oxidation and glucose uptake) and the switching off of anabolic, ATP-consuming processes (like protein, cholesterol, and fatty acid synthesis). jci.orgwikipedia.orgjci.org This makes AMPK a central hub in coordinating metabolic pathways to match energy supply with demand. nih.govmonash.edu

Table 2: Allosteric Regulation of AMP-Activated Protein Kinase (AMPK)

| Factor | Description | Mechanism/Effect |

|---|---|---|

| Activators | AMP, ADP | Bind to the γ-subunit, causing allosteric activation and promoting activating phosphorylation. nih.govjci.orgnih.gov |

| Inhibitors | ATP | Competitively binds to the γ-subunit, preventing AMP/ADP binding and promoting an inactive conformation. wikipedia.org |

| Metabolic Outcomes of Activation | Catabolic Pathways (Switched ON) | - Increased glucose uptake in muscle and other tissues.

|

| Anabolic Pathways (Switched OFF) | - Decreased cholesterol synthesis.

|

Significance in Signal Transduction

2'-Adenylic acid (2'-AMP) is a ribonucleotide that plays a notable role in cellular signaling, primarily by acting as a precursor to adenosine. While not a direct participant in the canonical signaling cascades in the way that its isomer, 3',5'-cyclic adenosine monophosphate (cAMP), is, its metabolic conversion to adenosine places it in a crucial upstream position to modulate a variety of signal transduction pathways. Extracellular 2'-AMP can be processed to adenosine by ecto-enzymes such as alkaline phosphatases. nih.gov This generated adenosine is a powerful signaling molecule that interacts with specific cell surface receptors to initiate intracellular responses.

The role of 2'-Adenylic acid as a precursor in the cAMP signaling pathway is indirect but significant. It is not the direct substrate for the synthesis of the second messenger cAMP; that role belongs to adenosine triphosphate (ATP). wikipedia.orgcusabio.com Instead, 2'-AMP is a key component of the "2',3'-cAMP-adenosine pathway". nih.gov In this pathway, extracellular 2',3'-cAMP is metabolized into 2'-AMP and 3'-AMP, which are then further processed to yield adenosine. nih.gov This extracellular adenosine subsequently influences the activity of the cAMP signaling cascade by binding to purinergic receptors on the cell surface, thereby regulating the intracellular production of cAMP. nih.govnih.gov

Adenylate cyclase (AC) is the enzyme responsible for converting ATP into cAMP. wikipedia.orgwikipedia.org Its activity is a critical control point in the cAMP pathway and is dually regulated by heterotrimeric G-proteins: stimulatory G-proteins (Gs) and inhibitory G-proteins (Gi). nih.govyoutube.com The link between 2'-AMP and AC regulation is established through its conversion to adenosine. nih.gov

Adenosine modulates adenylate cyclase activity by binding to different subtypes of adenosine receptors, which are coupled to these G-proteins. nih.govnih.gov

Stimulation: When adenosine binds to A2A and A2B receptors, it activates the associated Gs protein. The activated Gs alpha subunit then stimulates adenylate cyclase, leading to an increase in cAMP production. nih.gov

Inhibition: Conversely, when adenosine binds to A1 and A3 receptors, it activates the Gi protein. nih.gov This has an inhibitory effect on adenylate cyclase, resulting in decreased cAMP synthesis. nih.govnih.gov

Therefore, the metabolic conversion of 2'-AMP to adenosine provides a substrate that can either enhance or suppress adenylate cyclase activity, depending on the type of adenosine receptor expressed on the target cell. nih.govnih.gov

Table 1: Key Enzymes in the 2'-Adenylic Acid-to-cAMP Signaling Axis

| Enzyme | Function | Regulation | Citations |

| Ecto-Alkaline Phosphatase | Processes extracellular 2'-AMP and 3'-AMP to adenosine. | Substrate availability. | nih.gov |

| Adenylate Cyclase (AC) | Catalyzes the conversion of ATP to 3',5'-cyclic AMP (cAMP) and pyrophosphate. | Stimulated by Gs-protein coupled receptors (e.g., A2A, A2B) and inhibited by Gi-protein coupled receptors (e.g., A1). Also regulated by Ca2+, calmodulin, and forskolin (B1673556) depending on the isoform. | nih.govwikipedia.orgsigmaaldrich.com |

| Phosphodiesterase (PDE) | Catalyzes the decomposition of cAMP into AMP, terminating the signal. | Can be inhibited by molecules like caffeine (B1668208) and theophylline. | wikipedia.orgkhanacademy.org |

Once adenylate cyclase is activated and produces cAMP, this molecule acts as a crucial second messenger, initiating a downstream signaling cascade. wikipedia.orgwikipedia.orgbmglabtech.com Second messengers are small intracellular molecules that transmit signals from cell-surface receptors to effector proteins within the cell, often amplifying the initial signal significantly. wikipedia.orgyoutube.com

The primary effector for cAMP is Protein Kinase A (PKA). khanacademy.orgnih.gov The cascade proceeds as follows:

PKA Activation: cAMP binds to the regulatory subunits of the inactive PKA holoenzyme, causing a conformational change that releases the active catalytic subunits. cusabio.comyoutube.com

Substrate Phosphorylation: The activated PKA catalytic subunits then phosphorylate a multitude of specific substrate proteins, including enzymes, ion channels, and transcription factors, on serine and threonine residues. cusabio.com

Cellular Response: This phosphorylation alters the activity of the target proteins, leading to a coordinated cellular response. This can include changes in metabolism, gene expression, and cell growth. cusabio.comnih.gov

The signal is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cAMP to adenosine 5'-monophosphate (AMP), thus turning off the PKA-dependent signaling. khanacademy.org Through its role as a precursor to adenosine, 2'-AMP influences the magnitude and duration of this entire cascade by modulating the initial level of cAMP produced. nih.govnih.gov

The conversion of 2'-AMP to adenosine is fundamental to its role in cell signaling, as adenosine's effects are mediated entirely by its interaction with four G-protein coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. nih.govnih.govnih.gov These receptors are widely distributed throughout the body and are central to adenosine's neuromodulatory and immunomodulatory functions. nih.govnih.gov

The activation of these receptors by adenosine initiates distinct intracellular signaling pathways:

A1 and A3 Receptors: These receptors predominantly couple to Gi/o proteins. Their activation leads to the inhibition of adenylate cyclase, a decrease in cAMP levels, and the modulation of certain ion channels. nih.gov

A2A and A2B Receptors: These receptors couple to Gs proteins. Their activation stimulates adenylate cyclase, leading to an increase in intracellular cAMP. nih.gov The A2B receptor can also couple to Gq proteins, activating the phospholipase C (PLC) pathway in some instances. nih.gov

This differential coupling allows adenosine, and by extension its precursor 2'-AMP, to exert fine-tuned, and often opposing, effects on cellular function depending on the specific receptor profile of a given cell type. nih.govnih.gov

Table 2: Adenosine Receptor Subtypes and Associated Signaling

| Receptor Subtype | Primary G-Protein Coupling | Effect on Adenylate Cyclase | Key Downstream Effectors | Citations |

| A1 | Gi/o | Inhibition | PKA, Ion Channels | nih.govnih.gov |

| A2A | Gs | Stimulation | PKA | nih.govnih.gov |

| A2B | Gs (sometimes Gq) | Stimulation | PKA, PLC | nih.govnih.gov |

| A3 | Gi/o | Inhibition | PKA, PLC | nih.govnih.gov |

The 2'-AMP-adenosine-cAMP signaling axis plays a vital role in regulating complex physiological processes, particularly in the nervous system.

Central Nervous System (CNS): Adenosine is a key neuromodulator in the CNS, with its concentration increasing in response to stress, hypoxia, or high metabolic activity. nih.gov Adenosine receptors, especially A1 and A2A, are highly expressed in the brain and modulate neuronal excitability, synaptic plasticity, and neurotransmitter release. nih.govnih.gov The A2A receptor, for instance, interacts closely with dopaminergic and glutamatergic systems, influencing motor function and cognition. nih.gov Dysfunction in adenosine signaling, which relies on precursors like 2'-AMP, is implicated in the pathophysiology of several CNS disorders, including cerebral ischemia and neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govnih.govresearchgate.net

Circadian Rhythm: Adenosine signaling is a critical link between the body's metabolic state and the central circadian clock located in the suprachiasmatic nuclei (SCN) of the hypothalamus. nih.gov The accumulation of adenosine throughout the day is strongly associated with increasing sleep pressure. nih.gov By acting on A1 and A2A receptors, adenosine modulates the expression of core clock genes, such as Per1 and Per2, helping to align the internal clock with the sleep-wake cycle. nih.govnih.gov It integrates signals from both light exposure and sleep history to fine-tune circadian timing, a process that is famously antagonized by caffeine, a non-selective adenosine receptor blocker. nih.govnih.gov

Enzymatic Interactions and Regulatory Mechanisms

Substrate and Product Relationships in Enzymatic Reactions

Phosphodiesterase-Mediated Hydrolysis of Cyclic Adenosine (B11128) Monophosphate

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in signal transduction. nih.gov The termination of cAMP signaling is mediated by phosphodiesterases (PDEs), which are a family of enzymes that catalyze the hydrolysis of the 3',5'-cyclic phosphodiester bond in cAMP. nih.govnih.gov This reaction yields 5'-adenylic acid (AMP), effectively converting the signaling molecule into a metabolic component. nih.gov

The process is crucial for regulating a multitude of cellular functions. For instance, in sperm, cAMP is essential for capacitation, motility, and the acrosome reaction, with PDE activity having a major impact on these functions by degrading cAMP. researchgate.net The resulting AMP can be further metabolized, and its production is a key step in turning off cAMP-dependent pathways, such as those involving Protein Kinase A (PKA). nih.gov

Myokinase (Adenylate Kinase) Reactions

Adenylate kinase (ADK), also known as myokinase, is a critical phosphotransferase enzyme that governs cellular energy homeostasis. wikipedia.orgmdpi.com It catalyzes the reversible reaction:

ATP + AMP ⇌ 2 ADP mdpi.com

This reaction allows the cell to extract further energy from ADP by producing ATP and enables the monitoring of the cell's energetic state. wikipedia.org By converting two ADP molecules back into ATP and AMP, it salvages adenylates that would otherwise be lost. Conversely, when ATP is consumed rapidly, the accumulation of ADP drives the reaction in reverse, generating AMP. wikipedia.org This generation of AMP serves as a crucial metabolic signal, indicating a low-energy state within the cell. mdpi.com There are nine known isozymes of adenylate kinase (AK1-AK9) in humans, which are localized to different cellular compartments, including the cytoplasm, mitochondrial intermembrane space, mitochondrial matrix, and nucleus, highlighting their widespread importance in managing adenine (B156593) nucleotide ratios throughout the cell. mdpi.com

Myoadenylate Deaminase Activity and Purine (B94841) Nucleotide Cycling

In skeletal muscle, the purine nucleotide cycle is a key pathway for energy metabolism, particularly during exercise. A central enzyme in this cycle is myoadenylate deaminase, which catalyzes the deamination of AMP to inosine (B1671953) 5'-monophosphate (IMP) and ammonia (B1221849) (NH₃). nih.govnih.gov

This process is vital for several reasons. First, the removal of AMP helps to drive the adenylate kinase reaction toward ATP production. Second, the production of IMP and other intermediates of the cycle helps to stabilize the total adenine nucleotide pool. nih.gov In individuals with myoadenylate deaminase deficiency, the inability to deaminate AMP leads to a reduced entry of adenine nucleotides into the purine nucleotide cycle during exercise. nih.gov This disruption can cause muscle dysfunction, easy fatigability, and post-exertional pain, associated with a significant decrease in the muscle's total adenine nucleotide content and a delayed recovery of the ATP pool. nih.govjci.org

Enzyme Inhibition and Activation Profiles

Allosteric Modulation of Metabolic Enzymes

AMP, as a key indicator of the cell's energy status, functions as a potent allosteric regulator for numerous metabolic enzymes, thereby matching cellular activity to energy availability. While much of the research focuses on the 5'-AMP isomer, the 2'-Adenylic acid isomer (2'-AMP) has also been shown to have allosteric effects. For example, 2'-Adenylic acid acts as an allosteric effector on the pyridine (B92270) nucleotide transhydrogenase found in Pseudomonas aeruginosa. nih.gov

Derivatives of adenylic acid can also act as allosteric modulators. In Escherichia coli, various adenylates can bind to the allosteric site of citrate (B86180) synthase, with most acting as activators of the enzyme. nih.gov This modulation helps to regulate the entry of substrates into the citric acid cycle.

Structural Basis for Enzyme-Ligand Recognition

The specific recognition of 2'-Adenylic acid (2'-AMP) by enzymes is a nuanced process governed by precise molecular interactions. The architecture of the enzyme's active site, including the spatial arrangement of amino acid residues, creates a microenvironment that is chemically and sterically favorable for binding the nucleotide. This recognition is critical for the enzyme's catalytic function and specificity.

The positioning of the phosphate (B84403) group on the 2' carbon of the ribose sugar is a defining feature of 2'-Adenylic acid and is central to its recognition by specific enzymes. A prime example of this specific recognition is observed in the enzyme 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase), a member of the 2H phosphoesterase family that catalyzes the hydrolysis of 2',3'-cyclic nucleotides to their corresponding 2'-monophosphate products. nih.govnih.govplos.orgnih.govwikipedia.org

Crystal structures of the phosphodiesterase domain of mouse CNPase in complex with its product, 2'-AMP, reveal the molecular basis for this specificity. nih.govnih.gov The active site of CNPase is a narrow cavity that tightly binds the 2'-AMP molecule. nih.gov The binding is achieved through a series of specific interactions:

Adenine Base: The adenine base engages in π-π stacking interactions with the side chain of a phenylalanine residue (Phe235). nih.gov

Ribose Moiety: The ribose sugar interacts primarily through van der Waals forces with surrounding residues such as proline (Pro320) and valine (Val321). nih.gov

Phosphate and Hydroxyl Groups: Crucially, the 3'-hydroxyl group, which is the leaving group in the hydrolysis reaction, forms a hydrogen bond with a histidine residue (His230). nih.gov Concurrently, the 2'-phosphate group is precisely positioned within the active site, where its phosphoester oxygen forms a hydrogen bond with a threonine residue (Thr232). nih.gov

Although the catalytic core of CNPase exhibits a pseudo-twofold symmetry, the substrate recognition site is asymmetric. nih.gov This asymmetry is fundamental to the enzyme's ability to selectively cleave the 3'-phosphodiester bond of a 2',3'-cyclic substrate to specifically produce a 2'-nucleotide product like 2'-AMP. nih.govnih.gov This structural arrangement underscores the indispensable role of the 2'-phosphate's location in achieving high binding affinity and ensuring the correct orientation for catalysis within the CNPase active site.

The study of nucleotide analogs provides significant insight into the structural and chemical requirements for enzyme-ligand recognition and catalysis. The enzymatic activity of polyphosphate kinase 2 class III from an Erysipelotrichaceae bacterium (EbPPK2), which phosphorylates AMP to ATP, has been investigated using a variety of modified AMP analogs. mdpi.comresearchgate.net These studies reveal how modifications to the adenine base can influence substrate tolerance and reaction kinetics.

Research has shown that EbPPK2 exhibits broad substrate promiscuity, accepting analogs with modifications at the C2, N6, and C8 positions of the adenine ring. mdpi.com

C2-Modified Analogs: Analogs with modifications at the C2 position, such as 2-chloro-AMP, 2-fluoro-AMP, and 2-amino-AMP, were well-tolerated and rapidly converted to their corresponding ATP analogs. mdpi.com

N6-Modified Analogs: Modifications at the N6 position had more varied effects on reaction kinetics. While N6-methyl-AMP was efficiently converted, larger modifications like N6-benzyl-AMP resulted in a slower reaction, though high conversion was achieved over a longer period. mdpi.com An even larger modification, N6-aminohexyl-AMP, showed very limited conversion, indicating a steric limit to the enzyme's promiscuity. mdpi.com

C8-Modified Analogs: C8-modified analogs, including 8-bromo-AMP and 8-azido-AMP, were also well-tolerated substrates, showing efficient conversion to their triphosphate forms. mdpi.com

These findings demonstrate that while the enzyme's active site can accommodate a range of substituents on the purine ring, the size and nature of these modifications can significantly impact the rate of enzymatic conversion. mdpi.com

Table 1: Influence of Adenosine Monophosphate (AMP) Analogs on the Enzymatic Activity of EbPPK2

This table summarizes the conversion efficiency of various modified AMP analogs to their corresponding ADP and ATP forms by the enzyme Polyphosphate Kinase 2 class III from an Erysipelotrichaceae bacterium (EbPPK2) after a 2-minute reaction time.

| Analog Substrate | Modification Position | % Conversion to ADP | % Conversion to ATP |

| 2-chloro-AMP | C2 | 23% | 70% |

| 2-fluoro-AMP | C2 | 23% | 71% |

| 2-amino-AMP | C2 | 30% | 64% |

| N6-methyl-AMP | N6 | 24% | 70% |

| N6-benzyl-AMP | N6 | 21% | 28% |

| N6-aminohexyl-AMP | N6 | 1% | 0% |

| 8-bromo-AMP | C8 | 23% | 67% |

| 8-azido-AMP | C8 | 24% | 70% |

| Data sourced from a study on the chemo-enzymatic production of base-modified ATP analogues. The reactions were conducted for 2 minutes at 30°C. The percentages represent the proportion of the initial analog converted to the respective product. mdpi.com |

Advanced Research Methodologies for 2 Adenylic Acid Analysis

Spectroscopic and Chromatographic Techniques

Spectroscopic and chromatographic methods are the cornerstone of modern analytical chemistry, offering powerful tools for the separation and identification of nucleotides like 2'-Adenylic acid.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative analysis of 2'-Adenylic acid and related compounds. helixchrom.com Reversed-phase (RP) HPLC is a common approach for separating adenosine (B11128) and its phosphorylated forms. nih.gov

The separation is typically achieved on a C18 column, which separates compounds based on their hydrophobicity. nih.gov To effectively separate polar compounds like nucleotides, mixed-mode columns that combine reversed-phase and ion-exchange properties can also be employed. helixchrom.com The mobile phase often consists of an aqueous buffer, such as phosphoric acid, and an organic modifier like methanol (B129727) or acetonitrile. nih.govzju.edu.cn Gradient elution, where the composition of the mobile phase is changed over time, is frequently used to achieve optimal separation of a mixture of nucleotides. zju.edu.cn

Detection is commonly performed using a UV detector, as purine (B94841) bases like adenine (B156593) have a characteristic absorbance maximum around 260 nm. nih.gov This method has been shown to be both accurate and precise, with a linear response over a significant concentration range. For instance, one validated method for adenosine analysis demonstrated linearity from 0.25 to 100.00 µmol/L, with a limit of quantification (LOQ) of 0.25 µmol/L. nih.gov Such methods are sensitive enough to determine quantitative changes in nucleotide levels in various biological samples. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 | nih.gov |

| Mobile Phase | Water with 7% v/v Acetonitrile | nih.gov |

| Flow Rate | 0.8 mL/min | nih.gov |

| Detection | UV at 260 nm | nih.gov |

| Linear Range | 0.25-100.00 µmol/L | nih.gov |

For comprehensive impurity profiling, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) is an exceptionally powerful tool. nih.govnih.gov This technique combines the high separation efficiency of UHPLC, which uses smaller particle-size columns for faster and higher-resolution separations, with the high sensitivity and specificity of MS for identification. nih.gov

Impurity profiling is critical for understanding the byproducts of synthesis and degradation. nih.gov In the context of 2'-Adenylic acid, potential impurities could include other nucleosides (guanosine, inosine (B1671953), uridine), the free base (adenine), or products of depurination or deamination. nih.govresearchgate.net Ion-pair reversed-phase chromatography is often used, where a reagent is added to the mobile phase to form ion pairs with the charged analytes, enhancing their retention and separation on a reversed-phase column. researchgate.netchemrxiv.org

LC-MS allows for the identification of low-level impurities by providing accurate mass measurements, which can be used to deduce the elemental composition of an unknown compound. nih.gov This is crucial for identifying process-related impurities and degradation products, ensuring the quality and safety of the compound. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including 2'-Adenylic acid. slideshare.netresearchgate.net NMR provides detailed information about the carbon-hydrogen framework of a molecule. weebly.com

1D NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide information about the different chemical environments of these nuclei in the molecule. weebly.com For 2'-Adenylic acid, ¹H NMR would show distinct signals for the protons on the adenine base, the ribose sugar, and the phosphate (B84403) group.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms. weebly.com COSY reveals proton-proton couplings within the ribose ring, while HMBC shows correlations between protons and carbons over two or three bonds, which is essential for confirming the attachment of the adenine base to the C1' position of the ribose and the phosphate group to the C2' position. plos.org This combination of 1D and 2D NMR experiments allows for the unambiguous assignment of the complete molecular structure. plos.org

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers significant advantages in terms of speed, efficiency, and minimal sample consumption for the analysis of nucleic acids and their components. umich.edu CE separates molecules based on their charge-to-size ratio in a narrow, fused-silica capillary under the influence of a high electric field. umich.edu

For separating nucleotides like 2'-Adenylic acid, Capillary Gel Electrophoresis (CGE) is often employed. nih.gov In CGE, the capillary is filled with a sieving matrix, such as cross-linked or linear polyacrylamide, which acts like a molecular sieve. umich.edunih.gov Smaller molecules migrate faster through the gel matrix than larger ones. nih.gov This technique can achieve baseline resolution of oligonucleotides differing by just a single nucleotide. nih.gov The separation occurs in a buffer that often contains denaturants like urea (B33335) to prevent secondary structure formation in single-stranded molecules. umich.edu Detection is typically done by UV absorbance at 260 nm. umich.edu CE is particularly valuable for its high throughput and the ability to analyze very small sample volumes. nih.gov

Biochemical and Cell-Based Assays

Beyond instrumental analysis, biochemical assays are crucial for studying the functional aspects of 2'-Adenylic acid, particularly in the context of enzyme kinetics and activity.

Bioluminescent assays are an extremely sensitive method for quantifying enzyme activity. creative-enzymes.com These assays are based on light-producing chemical reactions catalyzed by enzymes, most famously luciferase. extrica.com The intensity of the emitted light is directly proportional to the rate of the enzymatic reaction. creative-enzymes.com

While direct bioluminescent assays for 2'-Adenylic acid are not common, its presence or the activity of enzymes that produce or consume it can be measured using coupled enzyme assays. For example, the activity of an enzyme that converts a substrate into an adenosine-containing product can be linked to a subsequent reaction involving luciferase. The firefly luciferase system is widely used and catalyzes the oxidation of D-luciferin in the presence of ATP and magnesium ions to produce light. extrica.comnih.gov

An assay could be designed where the product of a primary reaction (or a subsequent product in a reaction cascade) is ATP. This ATP then becomes the limiting substrate for the firefly luciferase reaction. The amount of light produced would therefore be a quantitative measure of the activity of the initial enzyme. nih.gov These methods are known for their high sensitivity, wide dynamic range, and low background noise, making them superior to many other detection principles. creative-enzymes.com

Compound Names Mentioned

| Compound Name |

|---|

| 2'-Adenylic acid (Adenosine 2'-monophosphate) |

| Acetonitrile |

| Adenine |

| Adenosine |

| Adenosine triphosphate (ATP) |

| D-luciferin |

| Guanosine |

| Inosine |

| Methanol |

| Phosphoric acid |

| Polyacrylamide |

| Urea |

| Uridine |

Proteomic Approaches for Identifying Molecular Targets and Pathways

The identification of molecular targets and signaling pathways of 2'-Adenylic acid (2'-AMP) is crucial for understanding its biological functions. Proteomic techniques have become indispensable in this endeavor, allowing for the large-scale identification of proteins that interact with 2'-AMP and the elucidation of the cellular networks it modulates. nih.gov

Advanced proteomic methods are employed to capture and identify RNA-binding proteins (RBPs) and their associated protein complexes. nih.gov Techniques such as affinity purification coupled with mass spectrometry (AP-MS) have been instrumental in studying protein interaction partners. plos.org In this approach, a tagged version of a protein of interest is expressed in cells, and affinity purification is used to isolate the protein and its binding partners, which are then identified by mass spectrometry. plos.org Other methods like RNA-centric capture techniques, including poly-A capture and transcript-specific capture, use complementary probes to target RNA and their interacting proteins. nih.gov Furthermore, quantitative proteomics can reveal changes in protein abundance and post-translational modifications in response to 2'-AMP, providing insights into its regulatory roles. nih.govbroadinstitute.org

These proteomic surveys have successfully identified hundreds of proteins with RNA-binding functions, many of which lack classical RNA-binding domains and instead have intrinsically disordered regions. nih.gov For instance, studies have identified numerous nucleotide-binding proteins and their interacting partners that are differentially expressed in various cell lines, highlighting potential molecular markers and therapeutic targets. nih.gov

Key Proteomic Techniques for 2'-Adenylic Acid Research

| Technique | Description | Application in 2'-Adenylic Acid Research |

|---|---|---|

| Affinity Purification-Mass Spectrometry (AP-MS) | A tagged protein of interest is used as bait to pull down its interacting partners, which are then identified by mass spectrometry. plos.org | Identifying proteins that directly or indirectly bind to 2'-AMP or are part of complexes modulated by 2'-AMP. |

| RNA Immunoprecipitation Sequencing (RIP-Seq) | An antibody against a specific RNA-binding protein is used to immunoprecipitate the RBP along with its bound RNAs, which are then identified by sequencing. youtube.com | To identify the RNA targets of proteins that are regulated by or interact with 2'-AMP. |

| Comprehensive Identification of RNA-binding proteins by Mass Spectrometry (ChIRP-MS) | Uses complementary probes to target specific RNA species and pull down associated proteins for identification by mass spectrometry. nih.govmdpi.com | Identifying the complete set of proteins that interact with a specific RNA molecule whose function might be modulated by 2'-AMP. |

| RNA Antisense Purification with Mass Spectrometry (RAP-MS) | Similar to ChIRP-MS, this method uses antisense oligonucleotides to purify a specific RNA and its interacting proteins. mdpi.com | Mapping the direct protein interactors of specific RNAs influenced by 2'-AMP signaling. |

| Activity-Based Protein Profiling (ABPP) | Employs chemical probes that covalently bind to the active sites of enzymes to profile their activity in complex biological samples. researchgate.net | To identify enzymes whose activity is directly modulated by 2'-AMP, providing insights into its role in metabolic and signaling pathways. |

The extracellular 2',3'-cAMP-adenosine pathway illustrates the complexity of signaling networks involving 2'-AMP. In this pathway, extracellular 2',3'-cyclic adenosine monophosphate (2',3'-cAMP) is metabolized to 2'-AMP and 3'-AMP, which are then further converted to adenosine. nih.gov This pathway has been shown to exist in various cell types, including those in the kidney, vascular smooth muscle cells, and microglia. nih.gov Proteomic approaches can help identify the specific ecto-enzymes, such as alkaline phosphatases, that may be responsible for the conversion of extracellular 2'-AMP and 3'-AMP to adenosine. nih.gov

Furthermore, 2'-AMP has been shown to inhibit the production of inflammatory molecules like TNF-α and CXCL10 in microglia through the activation of A2A receptors. medchemexpress.com Proteomic studies can be employed to identify the downstream signaling components of the A2A receptor pathway that are specifically affected by 2'-AMP.

In Vitro and In Vivo Models for Functional Studies

The functional characterization of 2'-Adenylic acid relies on a combination of in vitro and in vivo models to elucidate its physiological and pathological roles. These models are essential for validating the findings from proteomic studies and for understanding the broader biological context of 2'-AMP's actions.

In Vitro Models

Cell-based assays are fundamental for dissecting the molecular mechanisms of 2'-AMP. Various cell lines are utilized to study its effects on cellular processes. For example, studies have used preglomerular vascular smooth muscle cells and glomerular mesangial cells to demonstrate that 2'-AMP can inhibit cell proliferation via A2B receptors. medchemexpress.com Primary murine microglia have been used to show that 2'-AMP inhibits the production of lipopolysaccharide (LPS)-induced inflammatory mediators. medchemexpress.com

The HL-1 cardiomyocyte cell line, derived from mouse atrial cardiomyocyte tumor cells, is a valuable in vitro model for studying cardiac ischemia/reperfusion injury, as it exhibits similar drug responses to primary cardiomyocytes. mdpi.com Such cell lines can be used to investigate the protective effects of 2'-AMP and its derivatives in the context of cardiac damage. mdpi.com The H9c2 cell line, a cardiomyoblast line, is another widely used model in cardiac research. mdpi.com

Key In Vitro Findings for 2'-Adenylic Acid

| Cell Model | Research Focus | Key Findings | Citation |

|---|---|---|---|

| Preglomerular Vascular Smooth Muscle Cells | Cell Proliferation | 2'-AMP inhibits proliferation via A2B receptors. | medchemexpress.com |

| Glomerular Mesangial Cells | Cell Proliferation | 2'-AMP inhibits proliferation via A2B receptors. | medchemexpress.com |

| Primary Murine Microglia | Inflammation | 2'-AMP (30 μM) inhibits LPS-induced TNF-α and CXCL10 production. | medchemexpress.com |

| Rat Caudal Artery Endothelial Cells | Nucleotide Release | Noradrenaline stimulates the release of ATP and its metabolites, including AMP. | nih.gov |

In Vivo Models

Animal models are indispensable for studying the systemic effects of 2'-Adenylic acid and its role in complex diseases. Rodent models, such as mice and rats, are commonly used in this research. mdpi.comnih.gov For instance, a mouse model of cardiac ischemia-reperfusion has been used to assess the cardioprotective effects of adenosine-loaded nanoparticles. mdpi.com

Animal models of depression, such as the learned helplessness and forced swim tests, have been instrumental in understanding the role of adenosine signaling in mood disorders. austinpublishinggroup.com These models have shown that antagonists of the adenosine A2A receptor have antidepressant-like effects, suggesting a role for the adenosine pathway, which involves 2'-AMP, in the pathophysiology of depression. austinpublishinggroup.com

Furthermore, humanized mouse models are being developed to study human-specific diseases. nih.gov For example, a humanized mouse model of X-linked adrenoleukodystrophy (ALD) was created to test the efficacy of in vivo base editing to correct the disease-causing mutation. nih.gov Such models could be adapted to investigate the role of 2'-AMP in various genetic and metabolic disorders.

The adenine-induced model of chronic kidney disease (CKD) in animals mimics many of the clinical manifestations of human CKD, including renal crystallization and tubulointerstitial fibrosis. nih.gov This model is valuable for studying the progression of CKD and for evaluating potential therapeutic interventions. nih.gov

Pharmacological and Therapeutic Research Perspectives on 2 Adenylic Acid Analogs

Design and Synthesis of Modified Adenylic Acid Derivatives

The chemical architecture of 2'-adenylic acid provides multiple sites for modification, allowing for the fine-tuning of its physicochemical and biological properties. The primary goals of these modifications are often to increase resistance to enzymatic degradation, enhance target affinity and selectivity, and improve cellular uptake.

Strategies for Modifying the Adenine (B156593) Base and Ribose Moiety

Modifications to the adenine base and the ribose sugar are fundamental strategies in the synthesis of adenylic acid derivatives. These changes can profoundly influence how the analog interacts with biological targets.

Adenine Base Modifications: The adenine base can be altered at various positions to create analogs with unique properties. For instance, substitutions at the N6 and C2 positions have been extensively explored.

N6-Position: N6-benzyladenosine and its substituted derivatives have been synthesized and evaluated for their potential as anticancer agents. mdpi.com These modifications can influence the molecule's ability to interact with enzymes and receptors.

C2-Position: A range of substituents, including chloro, fluoro, amino, methyl, vinyl, and ethynyl (B1212043) groups, have been introduced at the C2 position of adenosine (B11128). nih.gov These modifications can alter the electronic properties and steric profile of the nucleobase, impacting its recognition by cellular machinery. For example, 2-chloroadenosine (B27285) has been investigated for its cytotoxic effects in cancer cells. researchgate.neteurekaselect.com

Other Base Modifications: The synthesis of 2',5'-oligoadenylate (2-5A) derivatives incorporating base-modified adenosines has been reported to investigate their interaction with RNase L, a key enzyme in the antiviral interferon response. nih.gov Modifications like 1-methyladenine (B1486985) can alter hydrogen bonding patterns, influencing the secondary structure of RNA and its interactions with proteins. researchgate.net

Ribose Moiety Modifications: The 2'-hydroxyl group of the ribose is a key site for modification, influencing the sugar pucker conformation, stability, and binding affinity of the resulting nucleotide.

2'-OH Substitutions: Common modifications include 2'-O-methylation (2'-OMe), 2'-O-(2-methoxyethyl) (2'-O-MOE), and 2'-fluorination (2'-F). nih.govspringernature.comresearchgate.net These substitutions are known to enhance the stability of nucleic acid duplexes and increase resistance to nuclease degradation. researchgate.net For example, 2'-O-methyl and 2'-deoxy-2'-fluoro-ribo modifications have been shown to stabilize the poly(A) duplex structure. nih.gov

Sugar Replacement: Replacing the ribose sugar with other pentoses, such as arabinose or 2'-deoxy-2'-fluoro-arabinose, can significantly impact the structural and functional properties of the resulting analog. nih.govbac-lac.gc.ca Deoxyribose substitutions, for instance, have been found to destabilize the poly(A) duplex. nih.gov

Locked Nucleic Acids (LNA): In LNA modifications, a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose ring, locking it in a C3'-endo conformation. researchgate.net This pre-organized structure can lead to enhanced binding affinity and stability.

The following table summarizes key modification strategies for the adenine base and ribose moiety.

| Component | Modification Strategy | Example | Primary Goal/Effect |

|---|---|---|---|

| Adenine Base | N6-alkylation/arylation | N6-benzyladenosine | Anticancer activity mdpi.com |

| Adenine Base | C2-substitution | 2-Chloroadenosine | Induction of apoptosis in cancer cells researchgate.neteurekaselect.com |

| Ribose Moiety | 2'-O-methylation | 2'-OMe-Adenosine | Increased nuclease resistance and duplex stability nih.govresearchgate.net |

| Ribose Moiety | 2'-Fluorination | 2'-F-Adenosine | Enhanced duplex stability nih.gov |

| Ribose Moiety | Locked Nucleic Acid (LNA) | LNA-Adenosine | Increased binding affinity and stability researchgate.net |

Phosphorylation Site and Phosphate (B84403) Group Modifications

Modifications involving the phosphate group are crucial for altering the charge, stability, and activation pathway of adenylic acid analogs.

Phosphorylation Site: Many nucleoside analogs require intracellular phosphorylation to their active triphosphate form. nih.gov The initial phosphorylation step is often rate-limiting. nih.gov

Prodrug Strategies: To bypass this inefficient first phosphorylation, nucleoside monophosphate prodrugs have been developed. These prodrugs are designed to release the monophosphate analog inside the cell, which can then be more readily converted to the active di- and triphosphate forms. nih.gov

Chemical Phosphorylation: Chemical methods using reagents like sulfonyl ethyl phosphoramidite (B1245037) provide an alternative to enzymatic phosphorylation for synthesizing 5'-phosphorylated oligonucleotides with high efficiency. genelink.com

Phosphate Group Modifications: Altering the phosphodiester backbone can dramatically improve the therapeutic potential of nucleotide analogs.

Phosphorothioates (PS): This is a widely used modification where a non-bridging oxygen atom in the phosphate group is replaced by a sulfur atom. researchgate.net This change increases resistance to exonucleases. researchgate.net Combinations of phosphorothioate (B77711) modifications with other lipophilic groups at the 3'-end have been studied to evaluate their combined effect on cellular uptake. mdpi.com

Boranophosphates: In this modification, a non-bridging phosphate oxygen is replaced with an isoelectronic borane (B79455) (BH3) moiety. researchgate.net Boranophosphate analogs are generally more resistant to nucleases and may exhibit lower toxicity compared to their phosphorothioate counterparts. researchgate.net

Phosphate Adenylation: Some enzymes, like T4 DNA ligase, can adenylate the 3'-terminal phosphate of nucleic acids, creating an activated intermediate. nih.gov This natural process highlights another potential point of modification for synthetic analogs.

| Modification Type | Description | Key Advantage |

|---|---|---|

| Monophosphate Prodrugs | Deliver a pre-phosphorylated nucleoside into the cell. nih.gov | Bypasses the often rate-limiting initial phosphorylation step. nih.gov |

| Phosphorothioates (PS) | Replacement of a non-bridging oxygen with sulfur. researchgate.net | Increased resistance to nuclease degradation. researchgate.net |

| Boranophosphates | Replacement of a non-bridging oxygen with a borane (BH3) group. researchgate.net | Enhanced nuclease resistance, potentially lower toxicity. researchgate.net |

Investigational Applications in Disease States

The diverse structural modifications of 2'-adenylic acid have led to the investigation of its analogs in a variety of disease models, including viral infections, cancer, and inflammatory conditions.

Antiviral Strategies Targeting Viral Replication Mechanisms

Nucleoside analogs represent a cornerstone of antiviral therapy. nih.gov Their mechanism of action generally relies on their ability to mimic natural nucleosides and interfere with the viral replication process. nih.gov

Analogs of 2'-adenylic acid are designed to be recognized by viral polymerases, the enzymes responsible for replicating the viral genome. nih.gov Following cellular uptake and conversion to their active triphosphate form, these analogs are incorporated into the growing viral DNA or RNA chain. nih.govnih.gov This incorporation can lead to the termination of chain elongation or introduce mutations that are fatal to the virus, thereby inhibiting viral replication. researchgate.net A significant advantage of targeting viral polymerases is that their active sites are often more conserved than other viral proteins, potentially leading to broader-spectrum antiviral activity. nih.gov

Anticancer Research and Cytotoxic Effects of Analogs

Adenosine analogs have shown significant promise as anticancer agents, with several derivatives demonstrating potent cytotoxic effects against various cancer cell lines. researchgate.netnih.gov The anticancer mechanisms are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and interference with key metabolic pathways. mdpi.comresearchgate.neteurekaselect.com

2-Chloroadenosine (2-CADO): This analog has been shown to inhibit the growth of human prostate cancer cells (PC3 line) by inducing apoptosis and causing cell cycle arrest in the S-phase. researchgate.neteurekaselect.com It acts as a metabolic precursor to a DNA-directed nucleotide analog that inhibits DNA synthesis. researchgate.neteurekaselect.com

N6-Benzyladenosine Analogs: Derivatives such as N6-benzyladenosine have been investigated for their antiproliferative effects on colorectal cancer cells (HCT116, DLD-1). mdpi.com These compounds can target farnesyl pyrophosphate synthase (FPPS), an enzyme in the mevalonate (B85504) pathway, leading to the inhibition of protein prenylation and the induction of apoptosis, confirmed by the increased expression of cleaved caspase-3 and PARP. mdpi.com

A3 Adenosine Receptor (A3AR) Agonists: Analogs like 2-Cl-IB-MECA, which act as A3AR agonists, have demonstrated antitumor mechanisms in pancreatic and hepatocellular carcinoma models. researchgate.net They can enhance the cytotoxic effects of conventional chemotherapy drugs like carboplatin (B1684641) and doxorubicin. researchgate.net

The table below summarizes the investigational applications of select adenylic acid analogs in cancer research.

| Analog | Cancer Cell Line | Observed Effect | Mechanism of Action |

|---|---|---|---|

| 2-Chloroadenosine | PC3 (Prostate) | Inhibited cell growth and proliferation. researchgate.neteurekaselect.com | Induction of apoptosis and S-phase cell cycle arrest. researchgate.neteurekaselect.com |

| N6-benzyladenosine (and derivatives) | HCT116, DLD-1 (Colorectal) | Antiproliferative and pro-apoptotic effects. mdpi.com | Inhibition of farnesyl pyrophosphate synthase (FPPS). mdpi.com |

| 2-Cl-IB-MECA | JoPaca-1 (Pancreatic), Hep-3B (Hepatocellular) | Enhanced cytotoxicity of chemotherapeutic agents. researchgate.net | A3AR agonism, reduction of P-glycoprotein expression. researchgate.net |

Modulation of Immune Responses and Inflammatory Pathways

Adenosine and its analogs are potent modulators of the immune system, generally exerting anti-inflammatory effects. nih.govmdpi.com This modulation occurs through the activation of specific adenosine receptors (A1, A2A, A2B, and A3) expressed on various immune cells. nih.govmdpi.com

Adenosine Receptor Signaling: The A2A receptor, in particular, is known for its anti-inflammatory properties. Its activation can suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β, reduce neutrophil activation, and promote the expansion of regulatory T cells (Tregs). nih.gov A2B receptors can also mitigate inflammation in certain contexts, such as inflammatory bowel disease, by promoting the production of the anti-inflammatory cytokine IL-10. nih.gov

Inhibition of Inflammatory Pathways: Adenosine signaling can inhibit the NF-κB pathway, a central regulator of inflammation. nih.gov In leukocytes of patients with rheumatoid arthritis, stimulation of A2A and A3 receptors inhibits this pathway, leading to a decrease in IL-1β, IL-6, and TNF-α. mdpi.com

Modulation of Immune Gene Expression: Certain adenylic acid analogs can directly influence the expression of genes involved in the immune response. For example, 2-Chloroadenosine has been found to modulate the gene expression of PAR-1 and IL-23, suggesting an ability to influence cancer metastasis and immune system activity. researchgate.net

The complex interplay between adenylic acid analogs and the immune system highlights their potential as therapeutic agents for a range of chronic inflammatory and autoimmune diseases. uu.nl

Potential in Metabolic Disorder Interventions

Analogs of 2'-adenylic acid, which function by modulating adenosine receptors, are emerging as significant areas of research for interventions in metabolic disorders such as obesity and type 2 diabetes. mdpi.comnih.gov The adenosine system plays a crucial role in regulating energy balance, glucose homeostasis, and inflammation, all of which are central to metabolic diseases. mdpi.com

The A2A and A2B adenosine receptors (ARs) are considered particularly promising therapeutic targets. mdpi.commdpi.com Activation of A2A receptors can induce anti-inflammatory responses, which are beneficial for the survival of pancreatic β-cells, and may also increase insulin (B600854) secretion. mdpi.comelsevier.es Furthermore, stimulation of A2A receptors is linked to increased energy expenditure and fat burning by promoting non-shivering thermogenesis in brown adipose tissue (BAT). elsevier.es In contrast, A2B receptor activation appears to have a protective role in both glucose and lipid homeostasis, and stimulating this receptor could be a strategy for improving insulin sensitivity and reducing fatty liver (hepatic steatosis). mdpi.com Studies show that A2B receptor activation can decrease cholesterol and triglyceride levels. mdpi.com

A notable example from preclinical research is the selective A2B adenosine receptor antagonist, PSB-603. In a study using mice with diet-induced obesity, treatment with PSB-603 resulted in a significant reduction in body weight. nih.gov Unlike the non-selective adenosine receptor antagonist theophylline, which was used as a reference, PSB-603 also significantly lowered blood levels of triglycerides and total cholesterol, indicating a more favorable impact on the lipid profile. nih.gov These beneficial effects on body weight and metabolic parameters may be linked to the anti-inflammatory properties of the compound, as evidenced by reduced levels of inflammatory markers. nih.gov

The table below summarizes the findings of the preclinical study on the A2B antagonist PSB-603.

Table 1: Effects of the A2B Receptor Antagonist PSB-603 on Metabolic Parameters in Obese Mice

| Compound | Effect on Body Weight | Effect on Blood Glucose | Effect on Triglycerides | Effect on Total Cholesterol | Reference |

|---|---|---|---|---|---|

| PSB-603 | Significantly Reduced | No Effect | Significantly Reduced | Significantly Reduced | nih.gov |

| Theophylline | Significantly Reduced | No Effect | No Effect | No Effect | nih.gov |

These findings underscore the potential of developing selective 2'-adenylic acid analogs that target specific adenosine receptors to address the multifaceted nature of metabolic disorders. mdpi.comnih.gov

Neurobiological Applications and Psychiatric/Neurodevelopmental Disorder Targets

Analogs of 2'-adenylic acid that act on adenosine receptors (ARs) hold significant promise as therapeutic agents for a range of neuropsychiatric and neurodevelopmental disorders. nih.gov Adenosine is a key neuromodulator in the central nervous system (CNS), where it finely tunes neurotransmission by interacting with dopaminergic, glutamatergic, and other neurotransmitter systems. nih.gov The primary inhibitory and facilitatory effects of adenosine are mediated by A1 and A2A receptors, respectively. nih.gov

Psychiatric Disorders: The A2A receptor, in particular, has been a focus of research for conditions like depression and schizophrenia. nih.gov Antagonists of the A2A receptor have demonstrated antidepressant-like effects in animal models. nih.gov For instance, the A2A antagonist istradefylline, approved for Parkinson's disease, has been shown to alleviate depressive symptoms without altering its primary motor effects. nih.gov In the context of schizophrenia, which is associated with both dopamine (B1211576) and glutamate (B1630785) system dysregulation, adenosine agonists have shown potential. nih.govnih.gov Activation of A2A receptors can reduce the affinity of dopamine D2 receptors, suggesting a mechanism for antipsychotic-like effects. nih.gov

Neurodevelopmental Disorders: There is growing evidence for the involvement of the adenosine system in Autism Spectrum Disorder (ASD). nih.gov A2A receptors are strongly implicated, although A1 receptor activation has also been linked to a reduction in some ASD-related symptoms. nih.gov In animal models of ASD, A2A receptor agonists have been found to reduce repetitive behaviors. researchgate.net Furthermore, adenosine plays a role in regulating the development and function of oligodendroglia and myelination, processes that can be dysfunctional in ASD. nih.gov In Fragile X syndrome (FXS), A2A receptor antagonists like ZM241385 have been shown to counteract the effects of metabotropic glutamate receptor 5 (mGluR5) overactivation, which is a key pathological feature of the disorder. nih.gov The A2A agonist CGS21680, conversely, potentiated these effects, highlighting the receptor's role in synaptic plasticity. nih.gov

The table below summarizes the potential roles of adenosine receptor modulation in various disorders.

Table 2: Investigated Roles of Adenosine Receptor Analogs in Psychiatric and Neurodevelopmental Disorders

| Disorder | Receptor Target | Analog Type | Observed/Potential Effect | Example Compound | Reference |

|---|---|---|---|---|---|

| Depression | A2A Receptor | Antagonist | Antidepressant-like effects | Istradefylline | nih.gov |

| Schizophrenia | A2A Receptor | Agonist | Antipsychotic-like profile by modulating D2 receptors | - | nih.gov |

| Autism Spectrum Disorder (ASD) | A2A Receptor | Agonist | Reduction of repetitive behaviors | - | researchgate.net |

| Fragile X Syndrome (FXS) | A2A Receptor | Antagonist | Inhibition of mGluR5-induced synaptic depression | ZM241385 | nih.gov |

The wide distribution and numerous functions of adenosine receptors present a challenge for drug development, but the targeted modulation of specific receptor subtypes with selective 2'-adenylic acid analogs offers a promising path for treating these complex CNS disorders. nih.gov

Structure-Activity Relationship Studies in Therapeutic Development

The development of therapeutically useful analogs of 2'-adenylic acid hinges on understanding the structure-activity relationships (SAR) that govern their affinity and selectivity for the four adenosine receptor subtypes (A1, A2A, A2B, and A3). nih.gov SAR studies systematically alter the chemical structure of a lead compound to determine which parts of the molecule are essential for its biological activity. nih.gov For adenosine analogs, modifications are typically made to the purine (B94841) ring (especially at the C2, N6, and C8 positions) and the ribose moiety. nih.govnih.gov

Substitutions at the C2 Position: Substitution at the C2 position of the adenine ring is a well-established strategy for conferring selectivity towards the A2A receptor. nih.gov The introduction of bulky groups at this position can significantly enhance A2A affinity over A1 affinity. nih.gov For example, a series of 2-alkoxyadenosines demonstrated that the A2 receptor possesses a hydrophobic binding site that is optimally accessed when a spacer chain, such as -O-CH2-CH2-, is attached to the C2 position. nih.gov Analogs like 2-phenylethoxy-adenosine and 2-cyclohexylethoxy-adenosine showed high affinity for A2 receptors. nih.gov Combining substitutions at both the C2 and N6 positions has been explored to further enhance selectivity, though the effects are not always additive. nih.gov

Substitutions at the N6 Position: Modifications at the N6 position are also critical for determining receptor affinity and selectivity. Short-chain N6-substituted analogs like N6-allyl-adenosine and N6-isopropyl-adenosine have been investigated for various therapeutic properties. nih.gov In the development of biased agonists for the A1 receptor, which aim to activate specific downstream signaling pathways while avoiding others, the N6 position has been a key site for attaching larger allosteric moieties via a linker. nih.gov These bitopic ligands, consisting of an adenosine pharmacophore and an allosteric modulator, have shown that the nature of the allosteric part is crucial for conferring the desired biased signaling. nih.gov

Substitutions at the C8 Position: The C8 position has also been a target for modification. SAR studies on 2,8-disubstituted nucleosides have shown that introducing an aliphatic alkyne chain of a specific length at the C8 position is favorable for interaction with the A2A receptor. nih.gov Conversely, hydrophobic C8 substitutions can decrease or eliminate binding at the A2A receptor while maintaining high affinity at the A3 receptor. nih.gov

The following table provides examples of how specific structural modifications influence adenosine receptor selectivity.

Table 3: Influence of Structural Modifications on Adenosine Receptor Selectivity

| Position of Modification | Type of Substituent | Effect on Receptor Selectivity | Reference |

|---|---|---|---|

| C2 | Bulky (ar)alkoxy groups (e.g., phenylethoxy) | Increases selectivity for A2A receptors over A1 receptors. | nih.gov |

| C2 & N6 | Combined phenylamino (B1219803) (C2) and cyclopentyl (N6) | Shifts selectivity in favor of the A2 receptor. | nih.gov |

| N6 | Short-chain alkyl/allyl groups | Confers antitumor properties; modulates A1/A2 activity. | nih.gov |

| C8 | Hydrophobic groups (e.g., hexynyl, hexenyl) | Maintains high affinity at A3 receptors but can reduce affinity at A2A receptors. | nih.gov |

These SAR studies are fundamental to the rational design of novel 2'-adenylic acid analogs, enabling the development of compounds with tailored pharmacological profiles for specific therapeutic applications. nih.govnih.gov

Compound Index

Emerging Research Directions and Future Outlook

Unexplored Pathways in Adenosine-Based Cell Regulation

While the role of adenosine (B11128) in cell signaling is well-established, the specific contributions of 2'-AMP are an emerging field of interest. pageplace.de Research suggests that 2'-AMP, along with its isomer 3'-AMP, is part of an extracellular pathway that metabolizes 2',3'-cyclic AMP (2',3'-cAMP) into adenosine. nih.govnih.gov This pathway, termed the extracellular 2',3'-cAMP-adenosine pathway, involves the sequential conversion of 2',3'-cAMP to 2'-AMP and 3'-AMP, which are then further metabolized to adenosine. nih.govnih.gov

The significance of this pathway is highlighted by its potential protective mechanism. 2',3'-cAMP can be toxic to cells, and its conversion to adenosine, a generally tissue-protective molecule, may be a way for the body to mitigate cellular damage. nih.gov

Recent studies have begun to uncover the direct effects of 2'-AMP on cellular function. For instance, 2'-AMP has been shown to inhibit the proliferation of preglomerular vascular smooth muscle cells and glomerular mesangial cells through the activation of A2B adenosine receptors. medchemexpress.com Furthermore, in activated primary murine microglia, 2'-AMP, along with 2',3'-cAMP, 3'-AMP, and adenosine, inhibits the production of inflammatory molecules like TNF-α and CXCL10 by activating A2A receptors. medchemexpress.comnih.gov This suggests a role for 2'-AMP in modulating neuroinflammation.

The regulation of A2A adenosine receptors themselves is also an area of active research. Proinflammatory cytokines have been shown to up-regulate A2A receptor gene expression, which could be a mechanism to modulate cellular responses to tissue damage. nih.gov

Role of 2'-Adenylic Acid in Cellular Stress Responses (e.g., Radiation Damage)

The response of cells to stress is a critical determinant of their fate, and emerging evidence suggests that 2'-Adenylic acid is involved in these processes. usuhs.edu Cellular stress, such as that induced by radiation, can lead to a variety of cellular responses, from the activation of survival pathways to programmed cell death. usuhs.edu

Ionizing radiation can cause significant damage to biological molecules, including nucleic acids. nih.gov This damage occurs through both direct ionization and indirect effects from water radiolysis. nih.gov Studies have shown that exposure to radiation can lead to changes in the levels of small molecule metabolites, including AMP. nih.gov

Specifically, in the context of radiation damage to 5'-AMP, several products are formed, including 8,5'-cyclo-AMP and 8-hydroxy-AMP, alongside the release of adenine (B156593). allenpress.com The distribution of these products is dependent on pH, which influences the sites of hydroxyl radical attack on the 5'-AMP molecule. allenpress.com

Furthermore, research indicates that adenosine monophosphate (AMP) can enhance the radioprotective effects of hypoxia. nih.gov This is thought to be due to the hypotensive effects of AMP, leading to increased hypoxia in radiosensitive tissues. nih.gov Additionally, AMP can decrease the toxicity associated with severe hypoxia, potentially by increasing blood flow to vital organs and mitigating excessive sympathetic nervous system activity. nih.gov

In plant cells, 2',3'-cAMP levels increase under stress conditions, and this molecule is implicated in stress signaling and the formation of stress granules. nih.gov Interestingly, there appears to be an antagonistic relationship between 2',3'-cAMP and adenosine in the response to certain stresses like wounding. nih.gov

Novel Biosynthetic and Degradative Enzyme Discovery

The enzymatic pathways that synthesize and degrade 2'-Adenylic acid are crucial for regulating its cellular levels and, consequently, its biological functions. While some enzymes involved in 2'-AMP metabolism are known, the discovery of novel enzymes in this area remains an active field of research.

The biosynthesis of 2'-AMP is closely linked to the breakdown of RNA. Enzymes with RNase activity can generate 2',3'-cAMP, which is then metabolized to 2'-AMP. nih.govnih.gov One such enzyme is 2',3'-cyclic nucleotide-3'-phosphodiesterase, which can convert 2',3'-cAMP to 2'-AMP. nih.gov

The degradation of 2'-AMP to adenosine is another key step. This conversion can be carried out by ecto-enzymes such as alkaline phosphatases. nih.gov The broader family of enzymes that metabolize adenosine and adenine nucleotides includes 5'-nucleotidases, which produce adenosine from AMP, and adenosine deaminase, which converts adenosine to inosine (B1671953). nih.gov